molecular formula C19H27FO2 B1198335 16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one CAS No. 4565-45-1

16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one

Cat. No. B1198335
CAS RN: 4565-45-1
M. Wt: 306.4 g/mol
InChI Key: WTVJTKJVHNWXNR-IAMXYGRLSA-N
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Description

16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Synthesis and Intermediates

  • Improved methods for synthesizing hydroxylated androgens, including 16alpha-hydroxyandrostenedione and 16alpha-hydroxytestosterone, have been developed, providing intermediates for estriol formation in pregnancy. These procedures are suitable for large-scale synthesis without microorganisms (Numazawa & Osawa, 1978).

Metabolism Studies

  • The equine metabolism of fluoxymesterone, a related steroid, has been studied, revealing major 16-hydroxy metabolites in urine samples, indicating its metabolic pathways in horses (Stanley, Kent, & Rodgers, 1997).
  • Another study on equine metabolism of 17alpha-methyltestosterone highlights the formation of various C3/C5/C16 stereoisomeric 17alpha-methylandrostane diols and triols, demonstrating complex metabolic pathways (McKinney, Suann, & Stenhouse, 2007).

Potential Aromatase Inhibitors

  • Novel syntheses of 4-hydroxyandrost-4-ene-3,17-dione and related compounds, including fluorine-containing derivatives, have been reported. Several of these compounds are identified as potent aromatase inhibitors (Mann & Pietrzak, 1984).

Diagnostic Imaging and Radiotherapy

  • Bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins have been synthesized for potential diagnostic imaging of progesterone receptor-positive breast tumors using PET and for radiotherapy (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).

Urinary Metabolites Identification

  • Identification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine was performed, providing target compounds for confirming drug abuse in horses (Yamada et al., 2007).

Aromatase Inhibitor Metabolism

  • The metabolism of 4-hydroxyandrostenedione, an aromatase inhibitor, and 4-hydroxytestosterone was studied, leading to the identification of several urinary metabolites (Kohler et al., 2007).

PET Imaging

  • Automated synthesis of 11β-methoxy-4,16alpha-[16alpha-18F]difluoroestradiol was developed for estrogen receptor imaging in breast cancer patients using positron emission tomography (Ahmed et al., 2007).

properties

CAS RN

4565-45-1

Product Name

16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one

Molecular Formula

C19H27FO2

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16R,17S)-16-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H27FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-17,22H,3-8,10H2,1-2H3/t13-,14+,15+,16-,17-,18+,19+/m1/s1

InChI Key

WTVJTKJVHNWXNR-IAMXYGRLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)F)C

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)F)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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